molecular formula C6H5CdCl2N B14717111 Cadmium;3,4-dichloro-2-methylpyridine CAS No. 13842-15-4

Cadmium;3,4-dichloro-2-methylpyridine

Cat. No.: B14717111
CAS No.: 13842-15-4
M. Wt: 274.43 g/mol
InChI Key: FYHIJUIUARFYGV-UHFFFAOYSA-N
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Description

Cadmium;3,4-dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2NCd. It is a cadmium complex with 3,4-dichloro-2-methylpyridine as the ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cadmium;3,4-dichloro-2-methylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-methylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-methylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade cadmium salts and 3,4-dichloro-2-methylpyridine, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Cadmium;3,4-dichloro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce a variety of cadmium complexes with different ligands .

Scientific Research Applications

Cadmium;3,4-dichloro-2-methylpyridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other cadmium complexes and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, including as a diagnostic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cadmium;3,4-dichloro-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    Cadmium;3,4-dichloro-2-methylpyridine: Unique due to its specific ligand and cadmium complexation.

    Cadmium;2,4-dichloro-3-methylpyridine: Similar structure but different positional isomers.

    Cadmium;3,5-dichloro-2-methylpyridine: Another isomer with different chemical properties

Uniqueness

This compound is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

13842-15-4

Molecular Formula

C6H5CdCl2N

Molecular Weight

274.43 g/mol

IUPAC Name

cadmium;3,4-dichloro-2-methylpyridine

InChI

InChI=1S/C6H5Cl2N.Cd/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;

InChI Key

FYHIJUIUARFYGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)Cl.[Cd]

Origin of Product

United States

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